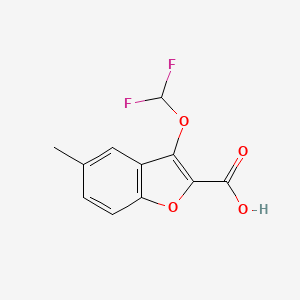
3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of a difluoromethoxy group and a carboxylic acid group attached to a benzofuran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
O-Alkylation:
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. The use of efficient catalysts and reaction conditions can significantly enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, sulfamic acid.
Reducing Agents: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can lead to the modulation of various cellular processes, including epithelial-mesenchymal transformation (EMT) and fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring. The presence of both the difluoromethoxy group and the carboxylic acid group imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C11H8F2O4 |
|---|---|
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8F2O4/c1-5-2-3-7-6(4-5)8(17-11(12)13)9(16-7)10(14)15/h2-4,11H,1H3,(H,14,15) |
InChI-Schlüssel |
KEQOHHLEJNCSMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


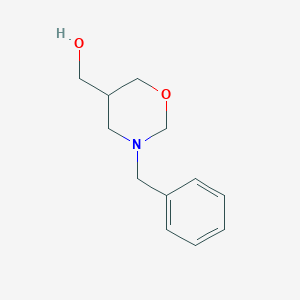
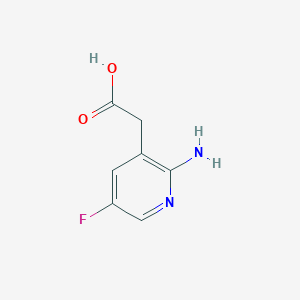
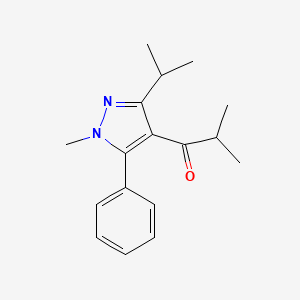

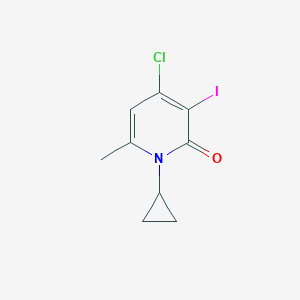
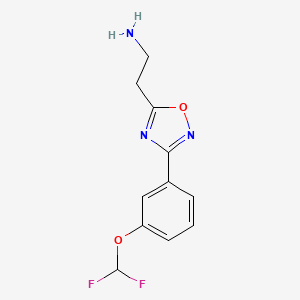
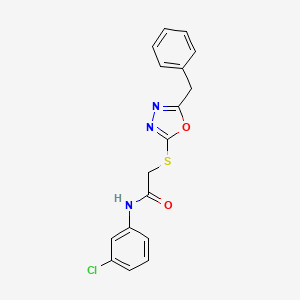


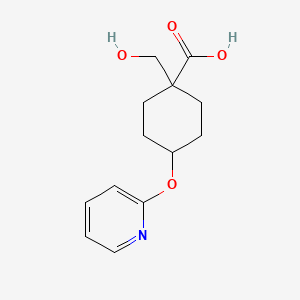
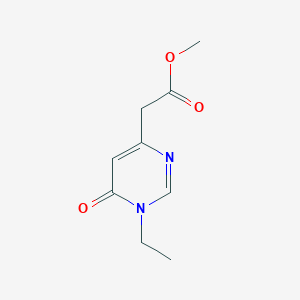
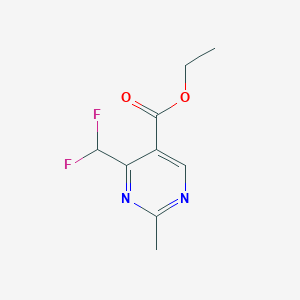

![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)
